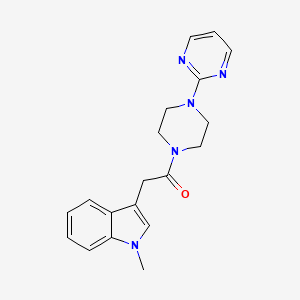
2-(Allylsulfanyl)-4-(2,4-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylsulfanyl)-4-(2,4-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine, or 2-(AS-4-DCST-6,6-DMDP) for short, is an organic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as sulfonylureas and is commonly used in laboratory experiments to study the effects of drugs on biochemical and physiological processes. In
Wirkmechanismus
2-(AS-4-DCST-6,6-DMDP) exerts its effects by binding to and activating specific receptors on the cell surface. These receptors are known as sulfonylurea receptors (SURs). Once activated, the SURs trigger a cascade of biochemical reactions that ultimately lead to changes in the cell's physiology. For example, when 2-(AS-4-DCST-6,6-DMDP) binds to and activates the SURs, it can lead to increased calcium influx into the cell, which can lead to increased cell proliferation and gene expression.
Biochemical and Physiological Effects
2-(AS-4-DCST-6,6-DMDP) has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins. In addition, it has been shown to modulate the activity of ion channels involved in the regulation of neuronal excitability and the contraction of cardiac muscle. It has also been shown to modulate the activity of transcription factors involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(AS-4-DCST-6,6-DMDP) has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively soluble in aqueous solutions, making it easy to work with. However, there are some limitations to its use in laboratory experiments. It is a relatively weak agonist, meaning that it may not produce the desired effects at lower concentrations. In addition, it is not selective for any particular receptor, meaning that it may produce unwanted effects on other receptors.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(AS-4-DCST-6,6-DMDP). One potential direction is to further investigate the effects of this compound on the cardiovascular system, the nervous system, and the immune system. Another potential direction is to investigate the effects of this compound on cell proliferation, apoptosis, and gene expression. Another potential direction is to investigate the potential for this compound to be used as an anti-cancer agent or to treat other diseases. Finally, another potential direction is to investigate the potential for this compound to be used as a tool to study the effects of drugs on biochemical and physiological processes.
Synthesemethoden
2-(AS-4-DCST-6,6-DMDP) is synthesized through a two-step process. The first step involves the reaction of 2-allylsulfanyl-4-chloro-6,6-dimethyl-1,6-dihydropyrimidine (AS-4-Cl-6,6-DMDP) with 2,4-dichlorostyrene (DCST) in the presence of a base catalyst, such as potassium carbonate. This reaction produces 2-(AS-4-DCST-6,6-DMDP) and 4-chloro-2,4-dichlorostyrene (Cl-2,4-DCST). The second step involves the removal of the 4-chloro group from the Cl-2,4-DCST, which is accomplished by treating the reaction mixture with a strong acid such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-(AS-4-DCST-6,6-DMDP) is commonly used in scientific research to study the effects of drugs on biochemical and physiological processes. It has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. In addition, it has been used to study the effects of drugs on cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of drugs on the metabolism of lipids, carbohydrates, and proteins.
Eigenschaften
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-4,4-dimethyl-2-prop-2-enylsulfanyl-1H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2S/c1-4-9-22-16-20-14(11-17(2,3)21-16)8-6-12-5-7-13(18)10-15(12)19/h4-8,10-11H,1,9H2,2-3H3,(H,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARMTBHFRVRVNA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SCC=C)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SCC=C)/C=C/C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2973569.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide](/img/structure/B2973572.png)



![(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2973582.png)
![(3aR,6aR)-Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)
![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2973585.png)
![ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2973586.png)
![2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2973588.png)
![(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973589.png)